molecular formula C3H7NO2 B015828 3-Hydroxypropanamide CAS No. 2651-43-6

3-Hydroxypropanamide

Cat. No. B015828
CAS RN: 2651-43-6
M. Wt: 89.09 g/mol
InChI Key: SMGLHFBQMBVRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Hydroxypropanamide and its derivatives often involves innovative and green approaches to enhance efficiency and sustainability. For instance, 3-hydroxypropanaminium acetate (HPAA) has been synthesized and utilized as an efficient catalyst in the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing the adaptability of 3-Hydroxypropanamide in catalysis and synthesis processes (Shaterian & Oveisi, 2011).

Molecular Structure Analysis

The molecular structure of 3-Hydroxypropanamide and its related compounds, such as N-hydroxypropanamide, has been elucidated through various structural analyses. N-hydroxypropanamide crystallizes with a three-dimensional hydrogen-bonded framework, highlighting the intricate molecular interactions and the significance of hydrogen bonding in stabilizing the structure (Ferguson & Glidewell, 2001).

Chemical Reactions and Properties

3-Hydroxypropanamide participates in chemoselective reactions, such as the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating its versatility and reactivity in organic synthesis. These reactions highlight the nucleophilic centers in 3-Hydroxypropanamide derivatives and their potential in generating diverse chemical structures (Hajji et al., 2002).

Physical Properties Analysis

The physical properties of 3-Hydroxypropanamide derivatives, such as crystal structures, have been extensively studied. For example, the crystal structure of (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide reveals insights into the molecular conformation and the role of intermolecular hydrogen bonds in stabilizing the crystalline state (Kolev et al., 1995).

Chemical Properties Analysis

The chemical properties of 3-Hydroxypropanamide, such as its role as a precursor in acrylamide formation, are crucial for understanding its behavior under thermal conditions and its potential impact on food safety. Studies have shown that 3-Aminopropanamide, a related compound, can reduce acrylamide formation, providing insights into mitigating food contaminants (Wu et al., 2018).

Scientific Research Applications

  • Catalysis and Green Chemistry : Shaterian and Oveisi (2011) discovered that 3-hydroxypropanaminium acetate, a derivative of 3-hydroxypropanamide, efficiently catalyzes the synthesis of certain chemical derivatives, offering a green approach in chemical synthesis (Shaterian & Oveisi, 2011).

  • Synthesis of Chemical Intermediates : García et al. (2006) developed a one-pot method for the selective synthesis of 3-hydroxy-2-methylpropionamide, which is an intermediate in the synthesis of important industrial chemicals like methyl methacrylate (García, Claver, Diéguez, & Masdeu-Bultó, 2006).

  • Biotechnology and Renewable Chemicals : Jung et al. (2014) demonstrated that optimizing glycerol metabolism in Escherichia coli can significantly increase the production of 3-hydroxypropionic acid, a derivative of 3-hydroxypropanamide, which is important for the commercialization of renewable chemicals (Jung, Kang, Chu, Choi, & Cho, 2014).

  • Pharmaceutical Applications : Kos et al. (2018) found that certain derivatives of 3-hydroxypropanamide exhibit high antitrypanosomal activity, which is significant for developing treatments against trypanosome infections (Kos, Kapustíková, Clements, Gray, & Jampílek, 2018).

  • Materials Science : Pina, Falletta, and Rossi (2011) highlighted the potential of eco-sustainable processes for producing 3-hydroxypropanoic acid, a derivative of 3-hydroxypropanamide, for applications in organic synthesis and high-performance polymers (Pina, Falletta, & Rossi, 2011).

properties

IUPAC Name

3-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c4-3(6)1-2-5/h5H,1-2H2,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGLHFBQMBVRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399878
Record name 3-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropanamide

CAS RN

2651-43-6
Record name 3-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxypropanamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxypropanamide
Reactant of Route 3
3-Hydroxypropanamide
Reactant of Route 4
Reactant of Route 4
3-Hydroxypropanamide
Reactant of Route 5
Reactant of Route 5
3-Hydroxypropanamide
Reactant of Route 6
Reactant of Route 6
3-Hydroxypropanamide

Q & A

Q1: Can you explain the mechanism by which asparagine is converted to acrylamide via 3-Hydroxypropanamide?

A1: While 3-Hydroxypropanamide itself isn't the primary pathway, it provides insights into the overall mechanism. The proposed pathway involves:

  1. β-elimination: Finally, a β-elimination reaction occurs in the decarboxylated Amadori compound, releasing acrylamide [, ].

Q2: Are there any studies on the crystal structure of 3-Hydroxypropanamide derivatives?

A: Yes, X-ray crystallographic studies have been conducted on a systemic fungicide derived from 3-Hydroxypropanamide: (N-(2,6 dimethyl phenyl)-N-(2-keto-1-methyl butyl) 3-hydroxypropanamide) [, ]. This research aimed to understand the structural features that contribute to the fungicide's activity. The study revealed details about bond lengths, bond angles, and the overall conformation of the molecule, offering valuable insights for the design of potentially more effective fungicidal compounds.

Q3: What are some of the reported impurities found during the synthesis of Lacosamide, a drug that shares structural similarities with 3-Hydroxypropanamide?

A3: The synthesis of Lacosamide, which contains a 2-amino-3-hydroxypropanamide core structure, can lead to various impurities. Some of the identified impurities include:

  • 2-acetamido-N-benzylacrylamide []

Q4: Are there any known applications of 3-Hydroxypropanamide derivatives in medicinal chemistry?

A: Derivatives of 3-Hydroxypropanamide have shown potential as anticonvulsant agents []. For example, Lacosamide, a medication used to treat epileptic seizures, is structurally related to 3-Hydroxypropanamide. Research in this area focuses on exploring structure-activity relationships to develop new and more effective anticonvulsant drugs with improved safety profiles.

Q5: Have there been any studies on the spectroscopic properties of 3-Hydroxypropanamide?

A: Yes, the millimeter/submillimeter spectrum of 3-Hydroxypropanamide has been studied []. This type of spectroscopy provides information about the rotational energy levels within the molecule, which can be used to determine its structure and conformational preferences. This information is valuable for understanding the compound's physical and chemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.